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molecular formula C6H3ClFNO2 B1351143 2-Chloro-3-fluoroisonicotinic acid CAS No. 628691-93-0

2-Chloro-3-fluoroisonicotinic acid

Cat. No. B1351143
M. Wt: 175.54 g/mol
InChI Key: NWNWBLRKHOVSEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08697708B2

Procedure details

To a mixture of 2-chloro-3-fluoroisonicotinic acid (3.55 g, 20.2 mmol) and triethylamine (8.4 mL, 6.13 g, 60.6 mmol) in dry toluene (40 mL) and dry t-BuOH (40 mL) under nitrogen, was added diphenylphosphoryl azide (6.51 mL, 8.27 g, 30.1 mmol). The reaction was heated at 110° C. for 3 hours then cooled to ambient temperature. The reaction mixture was concentrated under reduced pressure. The residue was dissolved in DCM (50 mL) and washed with water (40 mL). The aqueous phase was extracted with DCM (2×40 mL) and the combined organic extract was dried over MgSO4, and concentrated under reduced pressure. The residue was purified by silica gel flash chromatography (0-20% EtOAc in DCM) to give the title compound as a yellow oil (3.8 g, 71% yield). 1H NMR (400 MHz, CDCl3): δ 8.09-8.07 (m, 2H), 6.98 (br s, 1H), 1.54 (s, 9H).
Quantity
3.55 g
Type
reactant
Reaction Step One
Quantity
8.4 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
6.51 mL
Type
reactant
Reaction Step Two
Yield
71%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([F:11])=[C:4]([CH:8]=[CH:9][N:10]=1)C(O)=O.C([N:14]([CH2:17]C)CC)C.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:26])C=CC=CC=1.[CH3:36][C:37]([OH:40])([CH3:39])[CH3:38]>C1(C)C=CC=CC=1>[C:37]([O:40][C:17](=[O:26])[NH:14][C:4]1[CH:8]=[CH:9][N:10]=[C:2]([Cl:1])[C:3]=1[F:11])([CH3:39])([CH3:38])[CH3:36]

Inputs

Step One
Name
Quantity
3.55 g
Type
reactant
Smiles
ClC=1C(=C(C(=O)O)C=CN1)F
Name
Quantity
8.4 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
40 mL
Type
reactant
Smiles
CC(C)(C)O
Name
Quantity
40 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
6.51 mL
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then cooled to ambient temperature
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in DCM (50 mL)
WASH
Type
WASH
Details
washed with water (40 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with DCM (2×40 mL)
EXTRACTION
Type
EXTRACTION
Details
the combined organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel flash chromatography (0-20% EtOAc in DCM)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(NC1=C(C(=NC=C1)Cl)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.8 g
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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